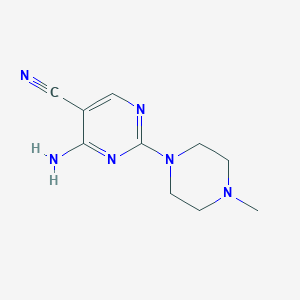

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

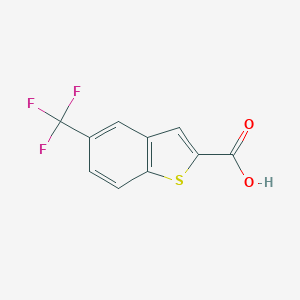

“4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is a compound with the molecular formula C23H25N5O3S . It is also known by other names such as Ro-0505124 and CHEMBL1956070 .

Molecular Structure Analysis

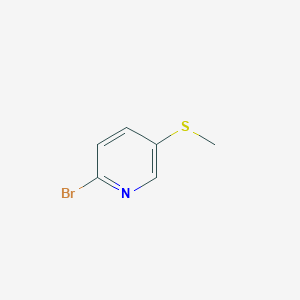

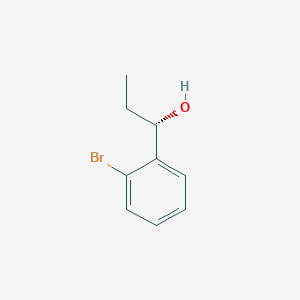

The molecular structure of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group (-NH2) and a nitrile group (-CN) .

Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is 451.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 .

Aplicaciones Científicas De Investigación

DNA Interaction and Fluorescent Staining

Compounds related to "4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile" have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known derivative, binds strongly to B-DNA and is used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, among other applications. It has been a starting point for rational drug design due to its accessibility into cells and ability to act as a radioprotector and topoisomerase inhibitor (Issar & Kakkar, 2013).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. The synthesis and characterization of these compounds reveal their potential as COX inhibitors, displaying potent anti-inflammatory effects in preclinical studies (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of pyrimidine derivatives, including 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile, have been a focus of research due to their broad range of biological activities. These activities include acting as precursors in the synthesis of various heterocycles and pharmaceuticals, demonstrating the compound's versatility in drug design and development (Parmar, Vala, & Patel, 2023).

Antidepressant Effects

A review of antidepressants targeting 5-HT1A receptors has highlighted the significance of compounds with piperazine, piperidine, and pyrimidine functional groups. These groups are common among drugs affecting the serotonin system, underscoring the therapeutic potential of such compounds in treating depression (Wang et al., 2019).

Propiedades

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

CAS RN |

103151-40-2 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)